N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
CAS No.: 868972-76-3
Cat. No.: VC5284058
Molecular Formula: C16H18N4O4S2
Molecular Weight: 394.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868972-76-3 |
|---|---|
| Molecular Formula | C16H18N4O4S2 |
| Molecular Weight | 394.46 |
| IUPAC Name | N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H18N4O4S2/c1-9(2)14(22)18-15-19-20-16(26-15)25-7-13(21)17-6-10-3-4-11-12(5-10)24-8-23-11/h3-5,9H,6-8H2,1-2H3,(H,17,21)(H,18,19,22) |
| Standard InChI Key | HJJPKZWOMCZGRY-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Introduction
The compound N-(5-((2-((benzo[d] dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic molecule that incorporates several functional groups, including a benzodioxolyl moiety, an oxoethyl group, a thiadiazole ring, and an isobutyramide moiety. This compound is structurally related to other molecules that have been studied for their potential biological activities, such as anti-inflammatory and antimicrobial effects.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiadiazole ring and the incorporation of the benzodioxolyl and isobutyramide moieties. Characterization methods would likely include NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure.
Biological Activity
While specific biological activity data for N-(5-((2-((benzo[d] dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide are not available, related compounds have shown potential as anti-inflammatory agents or antimicrobial agents. For example, compounds with similar structures have been evaluated for their ability to inhibit enzymes involved in inflammation or for their activity against microbial pathogens .
Research Findings and Future Directions
Given the lack of specific data on this compound, research would focus on synthesizing it and evaluating its biological activities using in vitro and in vivo models. The compound's drug-like properties could be assessed using computational tools like SwissAdme to predict its pharmacokinetic behavior .
Data Table: Comparison of Related Compounds
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